![molecular formula C13H16O4 B14589477 4-[4-(2-Methoxy-2-oxoethyl)phenyl]butanoic acid CAS No. 61495-30-5](/img/structure/B14589477.png)
4-[4-(2-Methoxy-2-oxoethyl)phenyl]butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(2-Methoxy-2-oxoethyl)phenyl]butanoic acid is an organic compound with the molecular formula C13H16O4 It is characterized by the presence of a methoxy group and a butanoic acid moiety attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-Methoxy-2-oxoethyl)phenyl]butanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzaldehyde and ethyl acetoacetate.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 4-bromobenzaldehyde and ethyl acetoacetate in the presence of a base like sodium ethoxide.
Methoxy Group Introduction: The intermediate is then subjected to a methoxylation reaction using dimethyl sulfate to introduce the methoxy group.
Hydrolysis and Decarboxylation: The final steps involve hydrolysis and decarboxylation to yield the desired product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-[4-(2-Methoxy-2-oxoethyl)phenyl]butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-[4-(2-Methoxy-2-oxoethyl)phenyl]butanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of 4-[4-(2-Methoxy-2-oxoethyl)phenyl]butanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[4-(2-Methoxy-2-oxoethyl)phenyl]boronic acid
- 4-[4-(2-Methoxy-2-oxoethyl)phenyl]acetic acid
Uniqueness
4-[4-(2-Methoxy-2-oxoethyl)phenyl]butanoic acid is unique due to its specific structural features, such as the presence of a butanoic acid moiety, which distinguishes it from similar compounds. This structural uniqueness contributes to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
61495-30-5 |
|---|---|
Molekularformel |
C13H16O4 |
Molekulargewicht |
236.26 g/mol |
IUPAC-Name |
4-[4-(2-methoxy-2-oxoethyl)phenyl]butanoic acid |
InChI |
InChI=1S/C13H16O4/c1-17-13(16)9-11-7-5-10(6-8-11)3-2-4-12(14)15/h5-8H,2-4,9H2,1H3,(H,14,15) |
InChI-Schlüssel |
IDPJFOHXAMVDLI-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC1=CC=C(C=C1)CCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Propyl-N'-[2-(pyridin-4-yl)pyrimidin-4-yl]urea](/img/structure/B14589405.png)
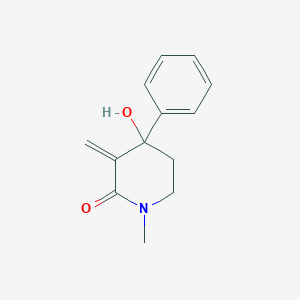
![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis[5-(1-benzofuran-2-yl)-1,3,4-oxadiazole]](/img/structure/B14589414.png)
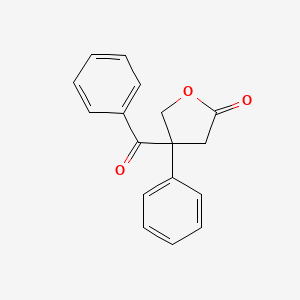
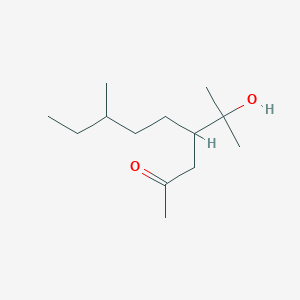
![1-(Octadecyloxy)-3-[(trimethylsilyl)oxy]propan-2-YL decanoate](/img/structure/B14589429.png)
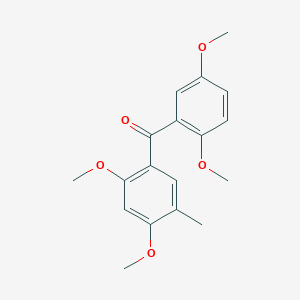
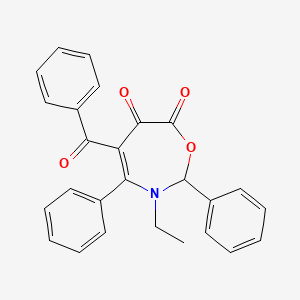
![1,3,4-Thiadiazole-2(3H)-thione, 5-[(2,5-dimethoxyphenyl)amino]-](/img/structure/B14589438.png)

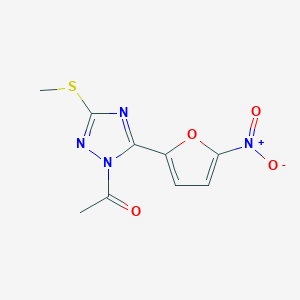
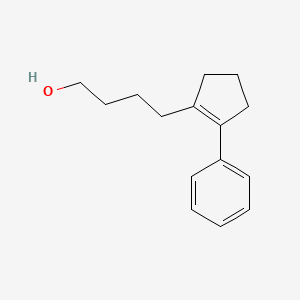
![4-[3-(Diethylamino)propyl]phenol;hydrobromide](/img/structure/B14589475.png)

